

# Navigating the Physicochemical Landscape of 2-Bromothiazol-4-amine Hydrobromide: A Technical Guide

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## Compound of Interest

Compound Name: 2-Bromothiazol-4-amine  
hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on **2-Bromothiazol-4-amine hydrobromide**, with a focus on its solubility characteristics. While specific quantitative solubility data for this compound is not readily available in public databases, this document outlines the necessary experimental protocols for its determination and discusses the potential biological significance of the 2-aminothiazole scaffold, a core component of this molecule.

## Physicochemical Properties

Understanding the fundamental physicochemical properties is a prerequisite for any experimental work. Key computed properties for the free base, 2-Bromothiazol-4-amine, are summarized below. These parameters can offer initial insights into the potential solubility behavior of its hydrobromide salt.

| Property                       | Value  | Source     |
|--------------------------------|--|------------|
| Molecular Formula              | C <sub>3</sub> H <sub>3</sub> BrN <sub>2</sub> S | PubChem[1] |
| Molecular Weight               | 179.04 g/mol                                     | PubChem[1] |
| XLogP3-AA (Lipophilicity)      | 1.6  | PubChem[1] |
| Hydrogen Bond Donor Count      | 1  | PubChem[1] |
| Hydrogen Bond Acceptor Count   | 3  | PubChem[1] |
| Topological Polar Surface Area | 67.2 Å <sup>2</sup>                              | PubChem[1] |

The hydrobromide salt, **2-Bromothiazol-4-amine hydrobromide** (CAS: 41731-35-5), has a molecular weight of 259.95 g/mol .[2] The presence of the hydrobromide salt form is generally intended to improve aqueous solubility compared to the free base.

## Solubility Profile: An Experimental Approach

Quantitative solubility data for **2-Bromothiazol-4-amine hydrobromide** in various solvents is not currently published. Therefore, experimental determination is necessary. The following section provides a detailed protocol for determining the equilibrium solubility of this compound.

## Experimental Protocol: Equilibrium Solubility Determination

This protocol is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of **2-Bromothiazol-4-amine hydrobromide** in various solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, and dimethyl sulfoxide (DMSO)).

Materials:

- **2-Bromothiazol-4-amine hydrobromide**

- Selected solvents (e.g., deionized water, PBS pH 7.4, methanol, ethanol, DMSO)
- Vials with screw caps
- Analytical balance
- Vortex mixer
- Thermostatic shaker or incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Syringe filters (e.g., 0.22  $\mu\text{m}$ )
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **2-Bromothiazol-4-amine hydrobromide** to a series of vials, each containing a known volume of the respective solvent.
  - Ensure there is undissolved solid material at the bottom of each vial to confirm saturation.
- Equilibration:
  - Tightly cap the vials to prevent solvent evaporation.
  - Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- Sample Collection and Preparation:

- After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw a known volume of the supernatant using a pipette.
- Filter the collected supernatant through a syringe filter to remove any undissolved particles.
- Quantification:
  - Prepare a series of standard solutions of **2-Bromothiazol-4-amine hydrobromide** of known concentrations in the respective solvent.
  - Analyze both the standard solutions and the filtered supernatant from the saturated solutions by HPLC.
  - Construct a calibration curve from the peak areas of the standard solutions.
  - Determine the concentration of **2-Bromothiazol-4-amine hydrobromide** in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.

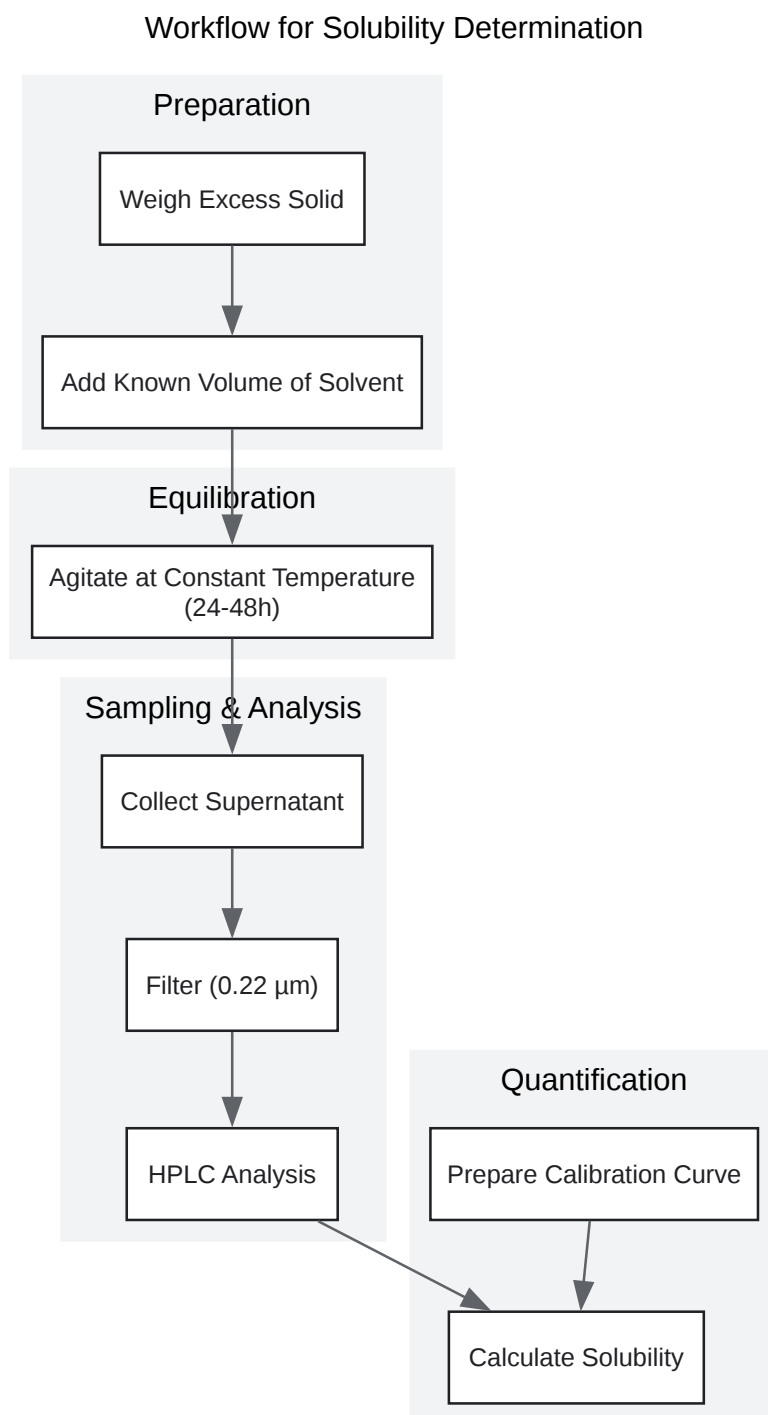
#### Data Presentation:

The experimentally determined solubility data should be compiled into a clear and structured table for easy comparison.

| Solvent      | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
|--------------|------------------|--------------------|--------------------|
| Water        | 25               | Experimental Data  | Experimental Data  |
| PBS (pH 7.4) | 25               | Experimental Data  | Experimental Data  |
| Methanol     | 25               | Experimental Data  | Experimental Data  |
| Ethanol      | 25               | Experimental Data  | Experimental Data  |
| DMSO         | 25               | Experimental Data  | Experimental Data  |

## Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.



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### Workflow for Solubility Determination

## Biological Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including:

- Anticancer: The 2-aminothiazole core is a well-established pharmacophore in oncology.[3]
- Antimicrobial: This scaffold is a cornerstone in the development of antimicrobial agents.[3]
- Anti-inflammatory: Certain 2-aminobenzothiazole derivatives have shown significant anti-inflammatory activity.[4]
- Antiviral: The versatility of the 2-aminothiazole structure has led to the development of compounds with antiviral properties.[5]

The presence of a bromine atom and an amine group on the thiazole ring of **2-Bromothiazol-4-amine hydrobromide** suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

## Logical Relationship in Drug Discovery

The development of new drugs based on the 2-aminothiazole scaffold typically follows a logical progression from initial synthesis to biological evaluation.



## Conclusion

While direct quantitative solubility data for **2-Bromothiazol-4-amine hydrobromide** remains to be published, this guide provides the necessary framework for its experimental determination. The established biological importance of the 2-aminothiazole scaffold underscores the potential of this compound as a valuable intermediate in drug discovery and development. The provided protocols and workflows are intended to support researchers in their efforts to characterize this and similar molecules for therapeutic applications.

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## References

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